molecular formula C17H38IN B14662657 N,N,N-Tributyl-3-methylbutan-1-aminium iodide CAS No. 51136-65-3

N,N,N-Tributyl-3-methylbutan-1-aminium iodide

Cat. No.: B14662657
CAS No.: 51136-65-3
M. Wt: 383.4 g/mol
InChI Key: BQKQNVDQJLRFLX-UHFFFAOYSA-M
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Description

N,N,N-Tributyl-3-methylbutan-1-aminium iodide is a research-grade quaternary ammonium salt supplied for laboratory and chemical synthesis applications. Important Note: The specific properties and research data for this exact compound are not widely published. The following information is extrapolated from the known behavior of structurally related trialkylammonium and tetra-alkylammonium salts . In research contexts, quaternary ammonium salts of this class are frequently investigated as potential catalysts or phase-transfer agents to facilitate reactions between reagents in different phases, thereby improving reaction rates and yields . Furthermore, related trimethylanilinium salts have been shown to act as precursors for methylating agents, undergoing degradation to release methyl iodide, which can then methylate target substrates . The specific branched-chain structure of this compound may be studied for its influence on properties like solubility, thermal stability, and lipophilicity compared to its straight-chain analogues. Researchers are exploring these compounds for applications in organic synthesis, polymer design, and materials science . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

51136-65-3

Molecular Formula

C17H38IN

Molecular Weight

383.4 g/mol

IUPAC Name

tributyl(3-methylbutyl)azanium;iodide

InChI

InChI=1S/C17H38N.HI/c1-6-9-13-18(14-10-7-2,15-11-8-3)16-12-17(4)5;/h17H,6-16H2,1-5H3;1H/q+1;/p-1

InChI Key

BQKQNVDQJLRFLX-UHFFFAOYSA-M

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCC(C)C.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Tributyl-3-methylbutan-1-aminium iodide typically involves the quaternization of tributylamine with an appropriate alkyl halide. The reaction is carried out in a suitable solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction can be represented as follows:

[ \text{(C}_4\text{H}_9\text{)}_3\text{N} + \text{CH}_3\text{I} \rightarrow \text{(C}_4\text{H}_9\text{)}_3\text{NCH}_3\text{I} ]

After the reaction, the product is purified by recrystallization or other suitable methods to obtain the desired compound in high purity .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N,N-Tributyl-3-methylbutan-1-aminium iodide undergoes various chemical reactions, including:

    Substitution Reactions: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide ions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium chloride or sodium bromide in aqueous or organic solvents.

    Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed

Scientific Research Applications

N,N,N-Tributyl-3-methylbutan-1-aminium iodide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N,N-Tributyl-3-methylbutan-1-aminium iodide involves its ability to act as a phase-transfer catalyst. It facilitates the transfer of ionic reactants from the aqueous phase to the organic phase, where the reaction takes place. This enhances the reaction rate and efficiency. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Conformational Differences

Quaternary ammonium iodides vary in alkyl chain length, substituent groups, and conformational flexibility, which influence their physicochemical and biological properties:

Compound Name Molecular Formula Substituents Conformation Key Reference
N,N,N-Tributyl-3-methylbutan-1-aminium iodide C₁₈H₃₈N⁺I⁻ Three butyl groups, 3-methyl chain Flexible acyclic structure
N,N,N-Trimethylanilinium iodide C₉H₁₄N⁺I⁻ Three methyl groups, phenyl ring Planar aromatic system
Tetramethylammonium iodide C₄H₁₂N⁺I⁻ Four methyl groups Symmetric tetrahedral geometry
1-Propanaminium,N,N,N-trimethyl-3-[[(nonafluorobutyl)sulfonyl]amino]- iodide C₁₀H₁₆F₉N₂O₂S⁺I⁻ Fluorinated sulfonyl group High electronegativity
  • Conformational Dynamics : Acyclic quaternary ammonium salts like this compound adopt flexible conformations, whereas cyclic analogs (e.g., piperazinium iodides) exhibit rigid, symmetric structures. For instance, cyclic cholinergic agonists like 1,1-dimethyl-4-trifluoroacetyl-piperazinium iodide display equal-energy conformers, while acyclic analogs (e.g., TED derivatives) have energetically unequal conformers .

Physicochemical Properties

  • Lipophilicity : Tributyl derivatives exhibit higher lipophilicity than trimethyl or phenyl-substituted analogs due to longer alkyl chains, enhancing membrane permeability .
  • Spectral Properties : Iodide counterions cause upfield shifts in ¹³C NMR spectra compared to chloride analogs, as seen in π-chelated Pt(II) complexes .
  • Thermal Stability : Symmetric compounds (e.g., tetramethylammonium iodide) decompose at >300°C, while acyclic derivatives may degrade at lower temperatures .

Biological Activity

N,N,N-Tributyl-3-methylbutan-1-aminium iodide (often referred to as TBMBI) is a quaternary ammonium compound that has garnered attention for its biological activity, particularly its antimicrobial properties. This article delves into the various aspects of its biological activity, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

This compound is characterized by a molecular formula of C13H30INC_{13}H_{30}IN. Its structure features a central nitrogen atom bonded to three butyl groups and one methyl group, with an iodide ion serving as the counterion. This configuration contributes to its solubility in various solvents and its ability to interact with biological membranes.

PropertyValue
Molecular Weight303.29 g/mol
SolubilitySoluble in water and organic solvents
Melting PointNot specified
Boiling PointNot specified

Antimicrobial Properties

TBMBI has been primarily studied for its antimicrobial activity . Research indicates that it exhibits significant effectiveness against various bacteria and fungi, making it a potential candidate for use in disinfectants and antimicrobial formulations.

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial effects of TBMBI, researchers tested the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that TBMBI effectively inhibited the growth of these microorganisms, with minimum inhibitory concentrations (MICs) comparable to those of established antimicrobial agents.

The mechanism by which TBMBI exerts its antimicrobial effects is believed to involve disruption of microbial cell membranes. As a quaternary ammonium compound, TBMBI can interact with negatively charged components of the bacterial cell wall, leading to increased permeability and eventual cell lysis.

Cytotoxicity Studies

While TBMBI shows promise as an antimicrobial agent, it is crucial to assess its cytotoxicity to human cells. Preliminary studies indicate that at lower concentrations, TBMBI exhibits minimal cytotoxic effects on mammalian cells, suggesting a favorable therapeutic index.

Table 2: Summary of Biological Studies on TBMBI

Study FocusFindings
Antimicrobial EfficacyEffective against S. aureus and E. coli
MIC ValuesComparable to standard antibiotics
CytotoxicityLow cytotoxicity at therapeutic concentrations

Research Findings

Recent investigations have expanded the understanding of TBMBI's biological activity beyond antimicrobial properties. Studies have explored its potential applications in areas such as:

  • Antiviral Activity : Some research suggests that TBMBI may inhibit viral replication, although further studies are needed to elucidate this effect.
  • Biofilm Disruption : TBMBI has shown potential in disrupting biofilms formed by bacteria, which is crucial for treating chronic infections.

Table 3: Potential Applications of TBMBI

ApplicationDescription
Antimicrobial AgentEffective against bacteria and fungi
Antiviral AgentPotential inhibition of viral replication
Biofilm DisruptionDisruption of bacterial biofilms

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing N,N,N-Tributyl-3-methylbutan-1-aminium iodide?

  • Methodological Answer : Structural validation requires ¹H/¹³C NMR spectroscopy to confirm the integrity of the quaternary ammonium core and iodide counterion. For absolute configuration determination, single-crystal X-ray diffraction is critical, as demonstrated in studies of analogous platinum(II) iodide complexes . Crystallization conditions (e.g., solvent polarity, temperature) must be optimized to obtain high-quality crystals.

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies using HPLC or LC-MS to monitor degradation products. Buffer solutions (e.g., phosphate buffer at pH 7.4) should simulate physiological conditions, while thermal stability can be tested via thermogravimetric analysis (TGA). Reference protocols from enzyme activity assays in hepatic studies for guidance on maintaining biological relevance.

Advanced Research Questions

Q. What experimental designs are optimal for evaluating the compound’s impact on hepatic enzyme systems (e.g., ALT, AST, LDH)?

  • Methodological Answer : Use HepG2 cell lines incubated with the compound at varying concentrations (e.g., 1–100 μM). Measure enzyme activities via IFCC-recommended rate assays :

  • ALT/AST : Monitor NADH oxidation at 340 nm during pyruvate-to-lactate conversion .
  • LDH : Quantify lactate production via colorimetric kits.
  • Include cisplatin as a positive control for comparative analysis of cytotoxicity .

Q. How can contradictions in cytotoxicity data (e.g., IC₅₀ variability across studies) be systematically addressed?

  • Methodological Answer :

Standardize assay conditions : Ensure consistent cell passage numbers, serum concentrations, and incubation times.

Cross-validate with orthogonal methods : Combine MTT assays with flow cytometry using propidium iodide to distinguish apoptosis from necrosis .

Control for iodide release : Compare results with chloride analogues to isolate counterion-specific effects .

Q. What strategies are effective for probing the iodide ion’s role in enhancing DNA binding or enzyme inhibition compared to chloride analogues?

  • Methodological Answer :

  • Synthesize chloride and bromide analogues via anion-exchange chromatography.
  • Perform DNA topology assays (e.g., agarose gel electrophoresis) to assess plasmid DNA conformational changes.
  • Use isothermal titration calorimetry (ITC) to quantify binding affinities for enzymes like γ-glutamyl transpeptidase (GGT) .

Data Interpretation and Optimization

Q. How should researchers optimize synthetic yields while minimizing byproducts?

  • Methodological Answer :

  • Employ design of experiments (DoE) to test variables like reaction temperature (0–55°C), solvent polarity (e.g., water/acetic acid mixtures), and stoichiometry .
  • Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization in nonpolar solvents.

Q. What computational tools can predict the compound’s interaction with biological targets (e.g., enzymes, DNA)?

  • Methodological Answer :

  • Use molecular docking (AutoDock Vina) to model binding to GGT or DNA grooves.
  • Validate predictions with surface plasmon resonance (SPR) to measure kinetic parameters (kₐ, kₐ) .

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